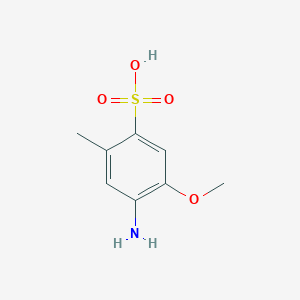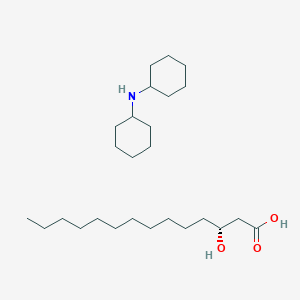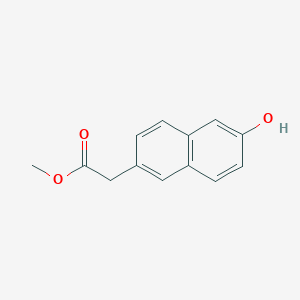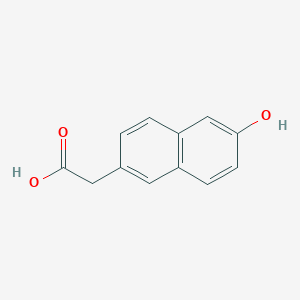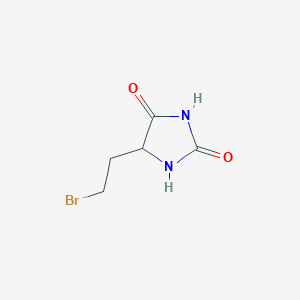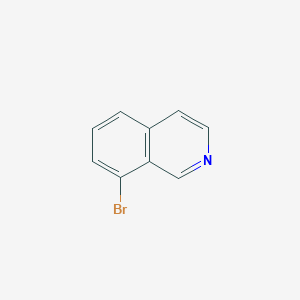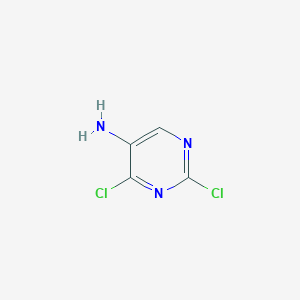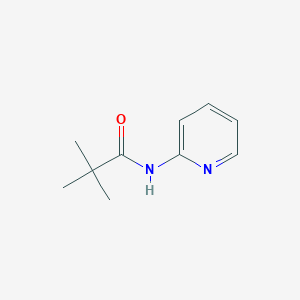
2,2-Dimethyl-N-pyridin-2-yl-propionamide
Overview
Description
2,2-Dimethyl-N-pyridin-2-yl-propionamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is a white to yellow crystalline powder . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-N-pyridin-2-yl-propionamide consists of a pyridin-2-yl group attached to a propionamide group with two methyl groups . The InChI Key for this compound is CGSPVYCZBDFPHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Dimethyl-N-pyridin-2-yl-propionamide is a solid at room temperature . The melting point ranges from 71°C to 75°C .Scientific Research Applications
Nanotechnology - Nanocarrier Synthesis
Scientific Field
Nanotechnology Application Summary Utilized in the synthesis of nanocarriers for targeted drug delivery. Methods of Application :
These applications demonstrate the versatility of 2,2-Dimethyl-N-pyridin-2-yl-propionamide in various scientific fields. The compound’s properties make it a valuable asset in research and development across multiple disciplines. For detailed experimental procedures and quantitative data, direct access to scientific publications and databases is essential .
Space Science - Material Degradation in Space
Scientific Field
Space Science Application Summary Utilized in the study of material degradation under space conditions, such as exposure to radiation and extreme temperatures. Methods of Application :
These applications highlight the broad utility of 2,2-Dimethyl-N-pyridin-2-yl-propionamide in various scientific disciplines. The compound’s diverse roles in research and industry underscore its importance in advancing scientific knowledge and technological innovation .
Safety And Hazards
This compound has several hazard statements: H302, H317, H319, H335, indicating that it may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
2,2-dimethyl-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSPVYCZBDFPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359988 | |
| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-pyridin-2-yl-propionamide | |
CAS RN |
86847-59-8 | |
| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pivaloylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

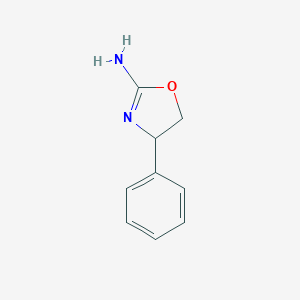
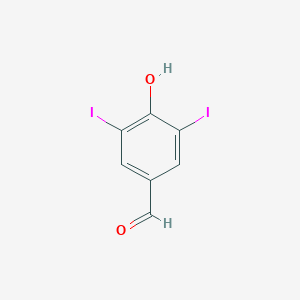
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)
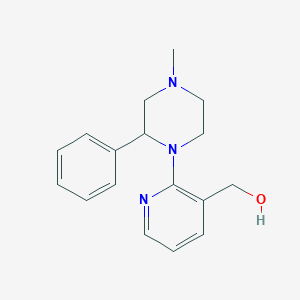
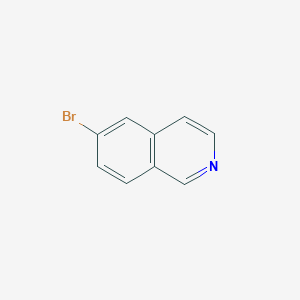
![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
